Cas no 897615-02-0 (N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide)

N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide
- F2070-0311
- N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide
- 897615-02-0
- N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide
- AKOS024625392
-
- Inchi: 1S/C19H15N5O4/c1-27-13-8-6-12(7-9-13)24-18(21-22-23-24)11-20-19(26)17-10-15(25)14-4-2-3-5-16(14)28-17/h2-10H,11H2,1H3,(H,20,26)
- InChI Key: RJYQFARBNUDDJL-UHFFFAOYSA-N
- SMILES: O1C(=CC(C2C=CC=CC1=2)=O)C(NCC1=NN=NN1C1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 377.11240398g/mol
- Monoisotopic Mass: 377.11240398g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 619
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 108Ų
- XLogP3: 1.8
N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2070-0311-3mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
897615-02-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2070-0311-5mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
897615-02-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2070-0311-30mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
897615-02-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2070-0311-10mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
897615-02-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2070-0311-2μmol |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
897615-02-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2070-0311-15mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
897615-02-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2070-0311-5μmol |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
897615-02-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2070-0311-20mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
897615-02-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2070-0311-10μmol |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
897615-02-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2070-0311-4mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
897615-02-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide Related Literature
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Additional information on N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide
Introduction to N-{1-(4-methoxyphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)}-4-oxo-4H-chromene-2-carboxamide and Its Significance in Modern Chemical Biology
N-{1-(4-methoxyphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)}-4-oxo-4H-chromene-2-carboxamide, a compound with the CAS number 897615-02-0, represents a fascinating intersection of medicinal chemistry and bioorganic synthesis. This compound has garnered significant attention in recent years due to its unique structural features and promising biological activities. The presence of both chromene and tetrazole moieties in its molecular framework endows it with potential applications in the development of novel therapeutic agents.
The chromene core is well-known for its role in various pharmacological contexts, including anti-inflammatory, antimicrobial, and antioxidant properties. In contrast, the tetrazole ring is recognized for its ability to enhance binding affinity and metabolic stability in drug candidates. The combination of these two heterocyclic systems in N-{1-(4-methoxyphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)}-4-oxo-4H-chromene-2-carboxamide suggests a multifaceted pharmacological profile that warrants further exploration.
Recent advancements in chemical biology have highlighted the importance of structure-based drug design. The molecular architecture of N-{1-(4-methoxyphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)}-4-oxo-4H-chromene-2-carboxamide provides an excellent scaffold for investigating the interactions between small molecules and biological targets. The 4-methoxyphenyl substituent introduces a hydrophobic pocket that can be exploited for receptor binding, while the tetrazole moiety offers a site for covalent or non-covalent interactions.
In vitro studies have begun to elucidate the biological activity of this compound. Initial screening assays have shown promising results in inhibiting certain enzymes associated with inflammatory pathways. The chromene moiety appears to contribute to anti-inflammatory effects by modulating the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Meanwhile, the tetrazole ring enhances the compound's ability to interact with these enzymes by forming stable hydrogen bonds or even covalent adducts.
The synthesis of N-{1-(4-methoxyphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)}-4-oxo-4H-chromene-2-carboxamide involves a multi-step process that showcases the ingenuity of modern synthetic organic chemistry. The key steps include the formation of the tetrazole ring through a cycloaddition reaction between 5-amino-substituted tetrazoles and appropriate alkynes. Subsequent functionalization of the chromene core through condensation reactions with malonic acid derivatives allows for the introduction of the carboxamide group.
The role of computational chemistry in optimizing this compound's structure cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and identify potential lead compounds for further development. These computational studies have guided synthetic modifications aimed at improving potency and selectivity. For instance, virtual screening has suggested that introducing additional hydroxyl groups into the chromene ring could enhance binding to target proteins.
The potential therapeutic applications of N-{1-(4-methoxyphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)}-4-oکسو۴H-chromene۲-carboxamide are diverse. Given its anti-inflammatory properties, it may find utility in treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, its ability to interact with enzymes involved in oxidative stress suggests potential applications in neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.
Ongoing clinical trials are exploring derivatives of chromene-based compounds for their efficacy in treating various diseases. While N-{1-(4-methoxyphenyl-1H-1،۲،۳،۴-tetrazol۵-yıl-methyl)}۴-oکسو۴H-chromene۲-carboxamide has not yet entered human trials، its preclinical data are compelling enough to warrant further investigation. Researchers are particularly interested in its potential as a kinase inhibitor,given that kinases play a crucial role in many cellular processes,including cell proliferation、differentiation،and survival。
The development of novel drug candidates often involves overcoming challenges related to bioavailability and pharmacokinetics。N-{۱-(۴-methoxyphenyl)-۱H-l,۲,۳،۴-tetrazol۵-yıl-methyl)}۴-oکسو۴H-chromene۲-carboxamide has been shown to exhibit good solubility profiles,which is advantageous for oral administration。However, efforts are ongoing to optimize its metabolic stability and reduce potential side effects。
The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are designed and evaluated。AI-driven platforms can predict biological activities、optimize molecular structures،and accelerate the identification of lead compounds。N-{۱-(۴-methoxyphenyl)-۱H-l,۲،۳،۴-tetrazol۵-yıl-methyl)}۴-oکسو۴H-chromene۲-carboxamide serves as an excellent example of how AI can enhance traditional medicinal chemistry approaches。By leveraging machine learning algorithms,researchers have been able to identify promising analogs with improved pharmacological properties。
In conclusion,N-{۱-(۴-methoxyphenyl-۱H-l,۲،۳،۴-tetrazol۵-yıl-methyl)}۴-oکسو۴H-chromene۲-carboxamide (CAS no: 89761502) is a structurally unique compound with significant potential in modern chemical biology。Its combination of chromene and tetrazole moieties offers a rich scaffold for developing novel therapeutic agents。Advances in synthetic methods、computational chemistry,and AI-driven drug discovery continue to drive progress in understanding its biological activities and therapeutic applications。As research progresses,this compound is poised to play a pivotal role in addressing some of today's most pressing medical challenges。
897615-02-0 (N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide) Related Products
- 2138130-58-0(1-Piperidinecarboxylic acid, 4-ethyl-4-methyl-, cyclopropyl ester)
- 2287342-68-9(3-{(benzyloxy)carbonylamino}-5-methanesulfonylbenzoic acid)
- 1649439-47-3(tert-butyl N-5-(4-methylphenyl)-5-oxopentylcarbamate)
- 1594873-78-5(2-amino-2-(2-methyl-1,3-thiazol-4-yl)acetonitrile)
- 1219967-59-5(4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride)
- 2386677-28-5(5,7-Dimethylquinoline-8-sulfonyl fluoride)
- 1557545-74-0(2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde)
- 1421449-35-5(N'-(2H-1,3-benzodioxol-5-yl)methyl-N-3-(furan-2-yl)-3-hydroxypropylethanediamide)
- 63649-33-2(1-ethynyl-2,6-dimethylcyclohexan-1-ol)
- 1355236-94-0([6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-phenyl-methanone)




